

Rimacalib pharmacological properties vs KN-93

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rimacalib

CAS No.: 215174-50-8

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Pharmacological Properties at a Glance

The table below summarizes the available core data for KN-93 and **Rimacalib**.

Property	KN-93	Rimacalib (SMP-114)
Primary Target	Ca ²⁺ /Calmodulin-dependent protein kinase II (CaMKII) [1] [2] [3]	CaMKII (subunits gamma and delta) [4]
Mechanism of Action	Selective, competitive inhibitor; binds to the Ca ²⁺ /Calmodulin complex to prevent CaMKII activation [5] [3]	Not fully detailed; described as a CaMKII inhibitor [4]
IC ₅₀ /K _i	IC ₅₀ : 370 nM (K _i) [3]	Not Available
Key Therapeutic Research Areas	Neuroprotection [1], Cartilage tissue engineering [5], Anti-fibrosis (Liver) [6], Cardiac arrhythmia [2]	Rheumatoid Arthritis (investigational) [4]
Chemical Formula	C ₂₆ H ₂₉ ClN ₂ O ₄ S [2] [3]	C ₂₂ H ₂₃ FN ₄ O ₂ [4]
Molecular Weight	501.04 g/mol [2] [3]	394.45 g/mol [4]
CAS Number	139298-40-1 [2] [3]	215174-50-8 [4]

KN-93: Detailed Experimental Data and Protocols

KN-93 has been extensively characterized in various experimental models. The table below outlines its effects and the corresponding experimental protocols.

Observed Effect	Experimental Model	Concentration/Dose	Key Outcome	Citation
Neuroprotection	Primary rat cortical neurons injured with NMDA	0.25, 0.5, 1.0 μ M	Dose-dependent increase in cell viability, reduced apoptosis and LDH leakage; reduced expression of caspase-3 and CaMKII proteins [1]	
Inhibition of Chondrogenic Hypertrophy	Human bone marrow-derived mesenchymal stem cells (BM-MSCs) in 3D culture	2.0 μ M	Enhanced chondrogenesis markers; suppressed hypertrophy markers (RUNX2, Collagen X) [5]	
Anti-Proliferative Effect	Human hepatic stellate cell line (LX-2)	5 - 50 μ M	Dose- and time-dependent inhibition of cell proliferation; increased expression of p53 and p21 [6]	
Amelioration of L-dopa induced dyskinesia	Parkinson's disease rat model	1, 2, or 5 μ g (intrastratial administration)	Lowered expression of pGluR1S845 [3]	

Here are examples of detailed experimental methodologies used with KN-93:

- **In Vitro Kinase Assay** [3]: CaMKII activity is measured using a substrate like syntide-2. The assay mixture contains HEPES buffer (pH 8.0), MgCl₂, ATP, Ca²⁺/Calmodulin (for activation) or EGTA (for control), and the inhibitor KN-93. The reaction is initiated by adding the substrate and radioactive [γ -

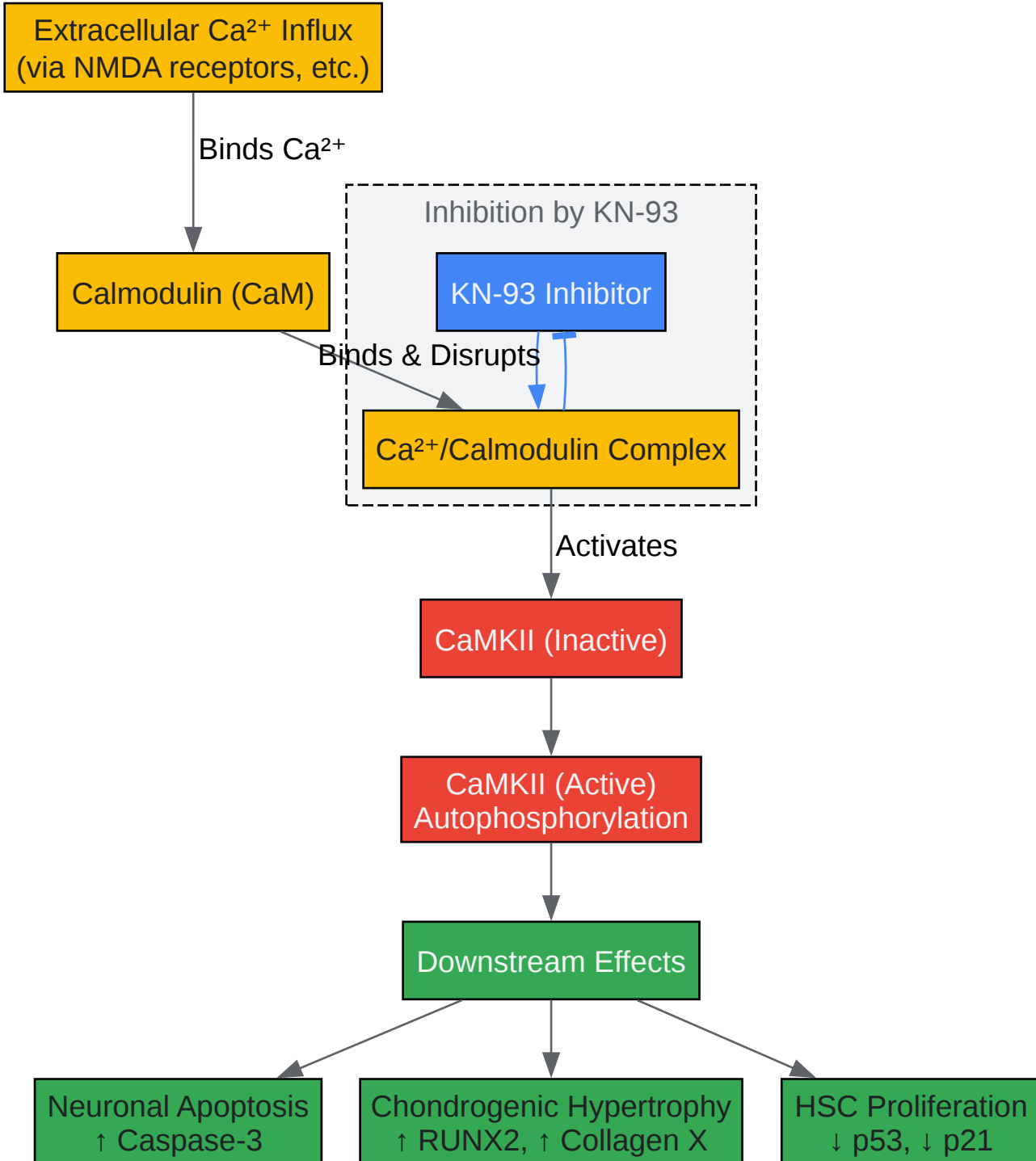
^{32}P ATP, incubated, and then stopped with trichloroacetic acid (TCA). Phosphorylated substrate is captured on phosphocellulose paper, washed, and quantified using a scintillation counter.

- **Cell-based Viability and Proliferation Assays** [1] [6]: Cells are cultured and treated with KN-93 across a range of concentrations. Viability is assessed using colorimetric assays like MTT or WST-8 (CCK-8). These assays measure the activity of mitochondrial dehydrogenases in viable cells, with absorbance directly proportional to the number of living cells.
- **Protein Expression Analysis (Western Blot)** [1] [5]: After treatment with KN-93, cells are lysed to extract total protein. Proteins are separated by gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary antibodies (e.g., against CaMKII, p-CaMKII, caspase-3, p21). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and chemiluminescence, allowing for quantification of protein levels.

Signaling Pathways and Diagram

The following diagram illustrates the core CaMKII signaling pathway that KN-93 inhibits, integrating its documented effects in neuroprotection and chondrogenesis based on the search results.

CaMKII Signaling Pathway and KN-93 Inhibition



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Key Implications for Research

The established and versatile profile of KN-93 makes it a valuable tool for basic research to decipher CaMKII's role in various diseases. In contrast, the limited public data on **Rimacalib** suggests its development is more targeted.

- **KN-93 is a well-validated research tool** for studying CaMKII in neurological disorders, cartilage biology, and fibrotic diseases. Its dose-dependent efficacy and established protocols make it a reliable choice for *in vitro* and *in vivo* studies [1] [5] [6].
- **Rimacalib's development status** indicates a more focused therapeutic application. Researchers in the field of rheumatology may find it of particular interest, but would need to consult proprietary or clinical trial data for actionable pharmacological insights [4].

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To cite this document: Smolecule. [Rimacalib pharmacological properties vs KN-93]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541430#rimacalib-pharmacological-properties-vs-kn-93>]

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